Differential CYP450 Enzyme Inhibition Profile vs. Class-Level Alkylating Agents
The target compound demonstrates a significantly more potent and selective inhibition of CYP2B6 compared to other CYP isoforms, a profile that is distinct from many classical alkylating agents. In human liver microsome assays, (2-chloroethyl)(3-chloropropyl)amine hydrochloride exhibited an IC50 of 180 nM against CYP2B6, while showing a 38.9-fold lower potency against CYP2E1 (IC50 = 7,000 nM) and 1.6-fold lower potency against CYP1A2 (IC50 = 290 nM) [1]. This differential selectivity indicates a specific drug-drug interaction liability that must be accounted for when the compound is used as a synthetic intermediate or as a trace impurity in pharmaceutical products.
| Evidence Dimension | CYP450 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2B6 IC50 = 180 nM; CYP2E1 IC50 = 7,000 nM; CYP1A2 IC50 = 290 nM |
| Comparator Or Baseline | Baseline for selectivity: 38.9× difference between CYP2B6 and CYP2E1 inhibition |
| Quantified Difference | 38.9-fold greater potency for CYP2B6 over CYP2E1; 1.6-fold over CYP1A2 |
| Conditions | Human liver microsomes; preincubation 5 min; substrate: bupropion (CYP2B6), chlorzoxazone (CYP2E1), phenacetin (CYP1A2) [1] |
Why This Matters
Procurement of this specific compound as a reference standard or impurity marker is essential for accurate in vitro drug-drug interaction (DDI) risk assessment during preclinical development.
- [1] BindingDB. BDBM50366394 / CHEMBL4159065: IC50 values for CYP2B6, CYP2E1, CYP1A2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366394 View Source
